N-(2-methoxyphenyl)-2-{[4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(2-METHOXYPHENYL)-2-{[4-METHYL-6-(PYRROLIDINE-1-SULFONYL)QUINOLIN-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a quinoline core, a methoxyphenyl group, and a pyrrolidine sulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYPHENYL)-2-{[4-METHYL-6-(PYRROLIDINE-1-SULFONYL)QUINOLIN-2-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Introduction of the Pyrrolidine Sulfonyl Group: This step involves the sulfonylation of the quinoline derivative using pyrrolidine sulfonyl chloride under basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Final Product: The final step involves the coupling of the intermediate compounds to form the target molecule, often using amide bond formation techniques such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group or the sulfur atom.
Reduction: Reduction reactions could target the sulfonyl group or the quinoline core.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the quinoline and methoxyphenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce desulfonylated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic agent due to its structural features that may interact with biological targets.
Industry: Could be used in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a medicinal context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The quinoline core is known for its ability to intercalate with DNA, while the sulfonyl group can form strong interactions with protein targets.
Comparison with Similar Compounds
Similar Compounds
N-(2-METHOXYPHENYL)-2-{[4-METHYL-6-(PYRROLIDINE-1-SULFONYL)QUINOLIN-2-YL]SULFANYL}ACETAMIDE: can be compared with other quinoline derivatives, such as:
Uniqueness
The uniqueness of N-(2-METHOXYPHENYL)-2-{[4-METHYL-6-(PYRROLIDINE-1-SULFONYL)QUINOLIN-2-YL]SULFANYL}ACETAMIDE lies in its combination of structural features, which may confer specific biological activities or chemical reactivity not found in other compounds.
Properties
Molecular Formula |
C23H25N3O4S2 |
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Molecular Weight |
471.6 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-(4-methyl-6-pyrrolidin-1-ylsulfonylquinolin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C23H25N3O4S2/c1-16-13-23(31-15-22(27)24-20-7-3-4-8-21(20)30-2)25-19-10-9-17(14-18(16)19)32(28,29)26-11-5-6-12-26/h3-4,7-10,13-14H,5-6,11-12,15H2,1-2H3,(H,24,27) |
InChI Key |
SFNRSZIFJFAKDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)S(=O)(=O)N3CCCC3)SCC(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
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